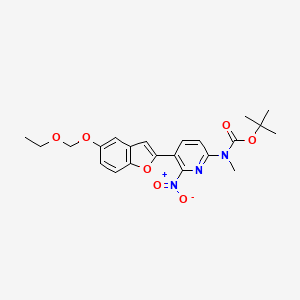

AZD4694 Precursor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H25N3O7 |

|---|---|

Molecular Weight |

443.4 g/mol |

IUPAC Name |

tert-butyl N-[5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitropyridin-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C22H25N3O7/c1-6-29-13-30-15-7-9-17-14(11-15)12-18(31-17)16-8-10-19(23-20(16)25(27)28)24(5)21(26)32-22(2,3)4/h7-12H,6,13H2,1-5H3 |

InChI Key |

YDLUIXGYKWYMMC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOC1=CC2=C(C=C1)OC(=C2)C3=C(N=C(C=C3)N(C)C(=O)OC(C)(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Precursor of the Amyloid Imaging Agent AZD4694

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the precursor for AZD4694, a prominent radioligand for Positron Emission Tomography (PET) imaging of amyloid-β (Aβ) plaques in the brain. The information herein is intended to support research and development efforts in the field of neuroimaging and Alzheimer's disease diagnostics.

Introduction to AZD4694 and its Precursor

AZD4694, also known as NAV4694, is a second-generation [¹⁸F]-labeled PET tracer designed for the in vivo quantification of Aβ plaque density.[1] Its structural similarity to Pittsburgh Compound B (PiB) and favorable pharmacokinetic profile, characterized by rapid brain uptake and washout from non-target tissues, make it a valuable tool in Alzheimer's disease research and clinical trials.[2] The synthesis of [¹⁸F]AZD4694 necessitates a suitable precursor molecule that allows for efficient radiolabeling.

The most common precursor for the synthesis of [¹⁸F]AZD4694 is a tosylated derivative. This precursor is designed for a nucleophilic substitution reaction where the tosyl group is displaced by the [¹⁸F]fluoride ion.

Chemical Structure and Properties of the AZD4694 Precursor

The precursor for [¹⁸F]AZD4694 is a tosylated benzofuran derivative. While the exact nomenclature can vary, a key precursor is the tosylate of the corresponding des-fluoro-hydroxy compound. For the purpose of this guide, we will focus on the tosylated precursor for the radiofluorination step.

Table 1: Physicochemical Properties of the this compound (Tosylated)

| Property | Value | Reference |

| Chemical Name | 2-(6-(N-Boc-N-methylamino)-2-tosyloxypyridin-3-yl)-5-(tert-butyldimethylsilyloxy)benzofuran | |

| Molecular Formula | C₃₄H₄₅N₂O₇S S i | |

| Molecular Weight | 669.88 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like acetonitrile and DMSO | [3][4] |

| Melting Point | Not explicitly stated in the search results. |

Note: The exact properties can vary slightly depending on the specific protecting groups used during synthesis.

Synthesis of the this compound

The synthesis of the tosylated precursor of AZD4694 is a multi-step process. The following is a generalized experimental protocol based on common organic synthesis methodologies for benzofuran derivatives and tosylation reactions.

General Synthetic Scheme

The synthesis involves the construction of the core benzofuran-pyridine structure followed by the introduction of the tosyl group, which will act as a leaving group for the subsequent radiofluorination. Protecting groups are often employed for the amine and hydroxyl functionalities to prevent unwanted side reactions.

Caption: Generalized workflow for the synthesis of the tosylated precursor of AZD4694.

Detailed Experimental Protocol (Illustrative)

This protocol is a composite representation based on general organic synthesis techniques for similar compounds.

Step 1: Synthesis of the Benzofuran Core

A common method for benzofuran synthesis is the palladium-catalyzed coupling of a substituted phenol with a suitable coupling partner, followed by cyclization.[5]

Step 2: Coupling with the Pyridine Moiety

The benzofuran core is then coupled with a functionalized pyridine derivative, often through a Suzuki or Stille coupling reaction.

Step 3: Protection of Functional Groups

To avoid side reactions during tosylation, the secondary amine and the phenolic hydroxyl group are typically protected. The amine can be protected with a tert-butoxycarbonyl (Boc) group, and the hydroxyl group can be protected with a tert-butyldimethylsilyl (TBDMS) group.

Step 4: Tosylation of the Hydroxyl Group on the Pyridine Ring

-

Dissolve the protected benzofuran-pyridine intermediate in an anhydrous solvent such as dichloromethane (DCM) or pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or pyridine, to the reaction mixture.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.

-

Allow the reaction to stir at 0 °C for a period and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the final tosylated precursor.

Radiosynthesis of [¹⁸F]AZD4694 from the Precursor

The tosylated precursor is utilized in the final step of radiosynthesis to produce [¹⁸F]AZD4694.

Caption: Experimental workflow for the radiosynthesis of [¹⁸F]AZD4694.

Experimental Protocol for Radiosynthesis

-

[¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile.

-

Radiofluorination: The tosylated precursor (typically 0.5-2.0 mg) is dissolved in an anhydrous solvent like dimethyl sulfoxide (DMSO) and added to the dried [¹⁸F]fluoride/K₂₂₂ complex.[3] The reaction mixture is heated at a high temperature (e.g., 110 °C) for a short duration (5-10 minutes).[3]

-

Deprotection: After cooling, the protecting groups are removed by acidic hydrolysis (e.g., with HCl).

-

Purification: The crude product is purified using solid-phase extraction (SPE) on a C18 cartridge or by high-performance liquid chromatography (HPLC) to yield the final [¹⁸F]AZD4694 product with high radiochemical purity.[3]

Table 2: Summary of Radiosynthesis Parameters for [¹⁸F]AZD4694

| Parameter | Value | Reference |

| Precursor Amount | 0.5 - 2.0 mg | [3] |

| Reaction Solvent | DMSO | [3] |

| Reaction Temperature | 110 °C | [3] |

| Reaction Time | 5 - 10 min | [3] |

| Deprotection Agent | HCl | [3] |

| Purification Method | SPE (C18) or HPLC | [3] |

| Radiochemical Yield (decay corrected) | ~13 ± 3% | [3] |

| Radiochemical Purity | >99% | [3] |

Conclusion

The tosylated precursor of AZD4694 is a critical component in the synthesis of this important PET radioligand for amyloid-β imaging. A robust and well-characterized synthetic route to this precursor is essential for the reliable and widespread application of [¹⁸F]AZD4694 in both research and clinical settings. This guide provides a foundational understanding of the precursor's structure, properties, and synthesis to aid in these endeavors. Further optimization of the precursor synthesis and radiolabeling protocols will continue to be an area of active research to improve yields and accessibility of this valuable diagnostic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. openmedscience.com [openmedscience.com]

- 3. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of AZD4694 Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthetic pathways for the precursor of AZD4694, a prominent radioligand for positron emission tomography (PET) imaging of amyloid-β plaques. Given the proprietary nature of specific drug manufacturing processes, this document outlines a convergent synthetic strategy based on established chemical principles and literature precedents for analogous diarylpyridine and benzofuran structures.

Introduction to AZD4694 and its Precursor

AZD4694, chemically known as 2-(2-fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol, is a second-generation 18F-labeled PET tracer used for the in vivo quantification of amyloid-β deposits in the brain, a hallmark of Alzheimer's disease. The synthesis of the radiolabeled tracer requires a stable, non-radiolabeled precursor molecule that can be efficiently converted to the final product in the last step of the synthesis. For the widely used carbon-11 labeled version, [11C]AZD4694, the immediate precursor is the des-methyl analog, 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol, which is prepared via a four-step convergent synthesis.[1] For the fluorine-18 labeled version, a tosylated precursor is often utilized.[2]

This guide will focus on a proposed convergent synthesis of the core structure, which can then be adapted to yield the specific precursors required for different radiolabeling approaches.

Convergent Synthesis Strategy

A convergent synthesis is an efficient strategy for the preparation of complex molecules. For the AZD4694 precursor, this involves the separate synthesis of two key structural fragments: a substituted pyridine unit and a benzofuran unit. These fragments are then coupled in a final step to form the desired product. This approach allows for the parallel synthesis of the building blocks and generally leads to higher overall yields compared to a linear synthesis.

The two primary fragments for the synthesis of the AZD4694 core are:

-

The Pyridine Fragment: A suitably functionalized 2-fluoro-6-aminopyridine derivative. For a Suzuki cross-coupling reaction, this would typically be a boronic acid or boronic ester derivative.

-

The Benzofuran Fragment: A 2-halobenzofuran-5-ol, which provides the other coupling partner.

Part 1: Synthesis of the Pyridine Fragment

The pyridine fragment, a 2-fluoro-6-amino-3-borylated pyridine, can be synthesized from commercially available starting materials.

Experimental Protocol:

Step 1: Bromination of 2-amino-6-fluoropyridine

-

Reaction: 2-amino-6-fluoropyridine is brominated at the 3-position.

-

Reagents and Conditions: N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane at room temperature. The reaction is typically stirred for several hours until completion.

-

Work-up: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Expected Yield: 70-85%

Step 2: Borylation of 3-bromo-2-fluoro-6-aminopyridine

-

Reaction: The bromide is converted to a boronic ester via a Miyaura borylation reaction.

-

Reagents and Conditions: Bis(pinacolato)diboron (B2pin2), a palladium catalyst such as Pd(dppf)Cl2, and a base like potassium acetate in an anhydrous solvent (e.g., dioxane or DMF) under an inert atmosphere. The mixture is heated, typically between 80-100 °C, for several hours.

-

Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

-

Expected Yield: 60-75%

Part 2: Synthesis of the Benzofuran Fragment

The benzofuran fragment, 2-bromo-benzofuran-5-ol, can be prepared from a commercially available phenol.

Experimental Protocol:

Step 1: Acylation and Bromination of 4-methoxyphenol

-

Reaction: 4-methoxyphenol is first acylated and then brominated.

-

Reagents and Conditions: Friedel-Crafts acylation with chloroacetyl chloride and a Lewis acid catalyst (e.g., AlCl3) in an inert solvent. The resulting ketone is then brominated, for example, using bromine in acetic acid.

-

Work-up: The reaction is quenched with water, and the product is extracted. The organic layer is washed, dried, and concentrated.

-

Expected Yield: 65-80%

Step 2: Cyclization to form the Benzofuran Ring

-

Reaction: The α-bromoketone undergoes intramolecular cyclization to form the benzofuran ring.

-

Reagents and Conditions: A base such as potassium carbonate or sodium hydroxide in a solvent like acetone or ethanol, often with heating.

-

Work-up: The reaction mixture is neutralized, and the product is extracted. The organic extracts are washed, dried, and concentrated. Purification is typically done by crystallization or column chromatography.

-

Expected Yield: 75-90%

Step 3: Demethylation

-

Reaction: The methyl ether is cleaved to reveal the free hydroxyl group.

-

Reagents and Conditions: A strong Lewis acid such as boron tribromide (BBr3) in an anhydrous solvent like dichloromethane at low temperature (e.g., -78 °C to room temperature).

-

Work-up: The reaction is carefully quenched with water or methanol, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product is purified.

-

Expected Yield: 80-95%

Part 3: Coupling and Final Steps

The final stage of the synthesis involves the coupling of the two fragments, followed by any necessary functional group manipulations.

Experimental Protocol:

Step 4: Suzuki Cross-Coupling

-

Reaction: The pyridine boronic ester and the bromo-benzofuran are coupled using a Suzuki reaction.

-

Reagents and Conditions: A palladium catalyst (e.g., Pd(PPh3)4 or a more modern catalyst system), a base (e.g., Na2CO3 or K3PO4), in a solvent mixture such as dioxane/water or DMF/water, under an inert atmosphere with heating.

-

Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-(2-fluoro-6-aminopyridin-3-yl)benzofuran-5-ol, the des-methyl precursor for [11C]AZD4694.

-

Expected Yield: 50-70%

Quantitative Data Summary

| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Bromination | 2-amino-6-fluoropyridine | N-Bromosuccinimide | 70-85 |

| 2 | Borylation | 3-bromo-2-fluoro-6-aminopyridine | Bis(pinacolato)diboron, Pd(dppf)Cl2 | 60-75 |

| 3 | Acylation & Bromination | 4-methoxyphenol | Chloroacetyl chloride, Br2 | 65-80 |

| 4 | Cyclization | 2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone | K2CO3 | 75-90 |

| 5 | Demethylation | 2-bromo-5-methoxybenzofuran | BBr3 | 80-95 |

| 6 | Suzuki Coupling | Pyridine boronic ester & Bromo-benzofuran | Pd(PPh3)4, Na2CO3 | 50-70 |

Precursor for [18F]AZD4694 Synthesis

For the synthesis of [18F]AZD4694, a common precursor is the corresponding tosylate of the des-methylamino alcohol. The synthesis would follow a similar convergent pathway, with the final steps involving protection of the amine and phenol, followed by tosylation of the appropriate precursor alcohol. The radiolabeling step would then involve nucleophilic substitution of the tosylate with [18F]fluoride.

Conclusion

The convergent synthesis outlined in this guide provides a robust and efficient pathway to the precursor of AZD4694. By synthesizing the core pyridine and benzofuran fragments separately and then coupling them, this strategy allows for flexibility and optimization at each step, ultimately facilitating the production of this important PET radioligand for Alzheimer's disease research and diagnosis. The specific conditions and yields provided are based on established literature for similar transformations and serve as a strong foundation for the practical synthesis of these compounds.

References

Introduction

NAV4694, also known as [¹⁸F]-flutafuranol or [¹⁸F]-AZD4694, is a second-generation positron emission tomography (PET) radiotracer with high affinity and specificity for β-amyloid plaques, a hallmark of Alzheimer's disease.[1][2][3] Its precursor is a critical component in the synthesis of this imaging agent. This technical guide provides a detailed overview of the physicochemical properties of the key tosylated precursor of NAV4694, its synthesis, and characterization for researchers, scientists, and drug development professionals.

Physicochemical Properties

The direct precursor for the radiolabeling of NAV4694 is a tosylated derivative. While specific quantitative data such as a precise melting point and solubility parameters are not extensively detailed in the available literature, a significant amount of spectroscopic data has been published, which is summarized below.

Spectroscopic Data

The following tables detail the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for the tosylated precursor and its immediate synthetic intermediates, as characterized in scientific literature.

Table 1: Spectroscopic Data for the Tosylated NAV4694 Precursor (Compound 6) [4]

| Property | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.14 (s, 6H), 4.20 to 4.33 (m, 2H), 4.79 (dd, J = 47.6, 8.0 Hz, 2H), 6.51 to 6.57 (m, 1H), 6.67 to 6.82 (m, 1H), 7.08 (dd, J = 9.2, 2.6 Hz, 1H), 7.23 to 7.34 (m, 1H), 7.30 to 7.34 (m, 1H), 7.70 to 7.97 (m, 2H), 8.31 (dd, J = 8.8, 2.0 Hz 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 38.10, 38.13, 67.63, 67.84, 81.01, 82.70, 105.32, 106.05, 115.67, 117.86, 119.34, 123.12, 134.23, 134.33, 148.98, 156.36, 159.17, 165.74 |

| ¹⁹F NMR (282 MHz, CFCl₃) | -224 ppm |

| HRMS (FAB) | m/z calculated for C₁₈H₁₉FN₃OS: [M + 1]⁺ 344.1232; found: 343.1230 |

Table 2: Physicochemical Data for Key Synthetic Intermediates [4]

| Compound | Property | Data |

| Intermediate 3 | Appearance | Yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | 3.15 (s, 6H), 3.88 (s, 3H), 6.55 (d, J = 8.4 Hz, 1H), 7.04 (d, J = 9.2 Hz, 1H), 7.14 (d, J = 16.0 Hz, 1H), 7.29 (t, J = 14.0 Hz, 2H), 7.71 (d, J = 8.4 Hz, 1H), 7.83 (d, J = 8.4 Hz, 1H), 8.29 (s, 1H) | |

| ¹³C NMR (100 MHz, CDCl₃) | 38.14, 55.79, 104.13, 106.05, 115.31, 118.0, 119.41, 123.02, 134.08, 134.22,148.93, 159.15, 165.33 | |

| HRMS (FAB) | m/z calculated for C₁₇H₁₈N₃OS: [M]⁺ + 1 312.1171; found: 312.1167 | |

| Intermediate 5 (Alcohol) | ¹H NMR (400 MHz, CD₃COCD₃) | 3.17 (s, 6H), 3.96 (bs, 2H), 4.20 (bs, 2H), 6.65 (d, J = 8.9, Hz, 1H), 6.71 (d, J = 8.8 Hz, 1H), 7.10 (t, J = 8.2 Hz, 1H), 7.23 (d, J = 16.4 Hz, 1H), 7.43 (d, J = 16.4 Hz, 1H), 7.57 to 7.93 (m, 2H), 8.36 to 8.42 (m, 1H) |

| ¹³C NMR (100 MHz, CD₃COCD₃) | 37.08, 60.41, 70.33, 104.64, 105.07, 105.82, 115.79, 116.09, 117.76, 119.44, 122.88, 123.21, 133.65, 134.23, 149.04, 150.26, 157.26 |

Experimental Protocols

The synthesis of the NAV4694 precursor is a multi-step process, with the final step being the tosylation of an alcohol intermediate. The subsequent radiosynthesis involves a nucleophilic substitution of the tosyl group with [¹⁸F]fluoride.

Synthesis of the Tosylated Precursor (Compound 6)

The final step in the synthesis of the precursor involves the treatment of the alcohol intermediate (compound 5) with p-toluenesulfonyl chloride.[4] While the detailed reaction conditions for this specific step are not fully elaborated in the cited literature, it follows a standard chemical procedure. The synthesis of the preceding intermediate (compound 4) involves reacting the alcohol (0.15 g, 0.4 mmol) and 2-(Bromoethoxy)-tert-butyldimethylsilane (0.096 g, 0.4 mmol) in DMF (5 mL) with the addition of Cs₂CO₃ (0.20 g, 0.6 mmol), followed by stirring at 140°C for 6 hours.[4] The reaction is monitored by Thin Layer Chromatography (TLC), and upon completion, it is quenched with ice-cold water and extracted with ethyl acetate.[4]

Radiosynthesis of [¹⁸F]NAV4694

For the radiolabeling process, the tosylated precursor (typically 2-5 mg) is dissolved in dry acetonitrile.[4][5] This solution is then added to a vial containing anhydrous Kryptofix 2.2.2, K₂CO₃, and [¹⁸F]fluoride.[4] The reaction mixture is heated to around 100-110°C for 10-20 minutes.[4][5] After cooling, the crude product is diluted and purified using a C18 Sep-Pak cartridge.[4]

Analytical Characterization

The purity of the precursor and the final unlabeled compound (7A) is assessed using High-Performance Liquid Chromatography (HPLC).[4] A typical setup includes a C18 reversed-phase column with a gradient system of acetonitrile and water as the eluent, with detection at 254 and 280 nm.[4] The structural confirmation of the precursor and its intermediates is achieved through ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway to the tosylated NAV4694 precursor.

Caption: Synthetic pathway for the NAV4694 precursor.

Analytical Workflow

This diagram outlines the key analytical methods used for the characterization of the NAV4694 precursor and the final radiolabeled product.

Caption: Analytical characterization workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD4694: A Technical Guide to its Mechanism of Action in Amyloid Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a high-affinity second-generation 18F-labeled positron emission tomography (PET) radioligand developed for the in vivo quantification of cerebral amyloid-beta (Aβ) plaques, a hallmark pathology of Alzheimer's disease.[1][2] Structurally similar to the benchmark amyloid imaging agent, Pittsburgh Compound B (PiB), AZD4694 offers the practical advantage of a longer radioactive half-life, facilitating its use in multi-center clinical trials.[1] This technical guide provides an in-depth overview of the mechanism of action of AZD4694, focusing on its binding to amyloid-beta, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Mechanism of Action: Selective and High-Affinity Binding to Amyloid-Beta Fibrils

The core mechanism of action of AZD4694 lies in its selective, reversible, and high-affinity binding to aggregated amyloid-beta, primarily in the form of fibrils that constitute amyloid plaques.[2] In vitro studies have demonstrated that AZD4694 binds to synthetic Aβ fibrils with high affinity.[2] This interaction is characterized by a low nanomolar equilibrium dissociation constant (Kd), indicating a strong binding affinity.

The binding is also highly selective for Aβ plaques found in the gray matter of the brain, with notably low non-specific binding to white matter.[2] This high signal-to-noise ratio is a critical feature for a successful amyloid PET imaging agent, enabling clear differentiation between regions with and without amyloid pathology.

While the primary binding target of AZD4694 is established to be fibrillar amyloid-beta, its interaction with other Aβ species, such as soluble oligomers, is less characterized in the public domain. The amyloid cascade hypothesis posits that soluble oligomers are the most neurotoxic species, making the ability to detect them in vivo a significant goal in Alzheimer's disease research. Further investigation into the binding profile of AZD4694 across the spectrum of Aβ aggregation states is an area of ongoing interest.

Quantitative Data

The binding characteristics and pharmacokinetic properties of AZD4694 have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/System | Reference |

| In Vitro Binding Affinity | |||

| Equilibrium Dissociation Constant (Kd) | 2.3 ± 0.3 nM | Synthetic Aβ1-40 fibrils | [2] |

| Inhibition Constant (Ki) vs. Flutemetamol | 18.5 ± 2.4 nM | Synthetic Aβ1-40 fibrils | [3] |

| Pharmacokinetics | |||

| Peak Brain Uptake | Rapid | Rat | [2] |

| Brain Clearance | Rapid from normal tissue | Rat | [2] |

| Specific Binding Peak | ~27 minutes post-injection | Human (AD patients) | [4] |

Table 1: In Vitro Binding and Pharmacokinetic Properties of AZD4694

| Brain Region | Alzheimer's Disease Patients (SUVR) | Healthy Controls (SUVR) | Reference |

| Gray Matter | 2.15 (24%) | 1.08 (11%) | [4] |

Table 2: Standardized Uptake Value Ratios (SUVR) of [18F]AZD4694 in Human Subjects. Data are presented as mean (coefficient of variation).

Experimental Protocols

In Vitro Binding Assay (Saturation Assay)

This protocol is a representative method for determining the binding affinity (Kd) of [3H]AZD4694 to synthetic amyloid-beta fibrils.

-

Preparation of Aβ Fibrils: Synthetic Aβ1-40 or Aβ1-42 peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and incubated with gentle agitation at 37°C for several days to promote fibril formation. Fibril formation is typically confirmed by electron microscopy or thioflavin T fluorescence assay.

-

Binding Assay:

-

A fixed concentration of aggregated Aβ fibrils is incubated with increasing concentrations of [3H]AZD4694 in a binding buffer (e.g., PBS containing 0.1% bovine serum albumin) in a 96-well plate.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled AZD4694 or PiB).

-

The mixture is incubated to equilibrium (e.g., 2 hours at room temperature).

-

-

Separation of Bound and Free Ligand: The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter (e.g., Whatman GF/B). The filters are then washed with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The saturation binding data are then analyzed using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

Ex Vivo Autoradiography in a Transgenic Mouse Model

This protocol describes a typical procedure for assessing the in vivo binding of AZD4694 to amyloid plaques in the brains of transgenic mice, such as the Tg2576 model which overexpresses a mutant form of human amyloid precursor protein.

-

Animal Model: Aged Tg2576 mice (typically over 12 months of age) with established amyloid plaque pathology are used, along with age-matched wild-type control mice.

-

Radioligand Administration: [3H]AZD4694 is administered intravenously to the mice.

-

Brain Extraction and Sectioning: At a predetermined time point post-injection (e.g., 30-60 minutes), the mice are euthanized, and their brains are rapidly extracted, frozen, and sectioned on a cryostat.

-

Autoradiography: The brain sections are apposed to a phosphor imaging plate or autoradiographic film for a defined exposure period.

-

Image Analysis: The resulting autoradiograms are analyzed to quantify the radioactivity in different brain regions. The signal intensity in amyloid-rich areas (e.g., cortex and hippocampus) is compared to that in amyloid-poor regions (e.g., cerebellum) and to the brains of wild-type mice to determine the extent of specific binding.

Visualizations

Amyloid-Beta Aggregation and AZD4694 Binding

The following diagram illustrates the amyloid cascade and the putative binding site of AZD4694.

Amyloid-beta aggregation pathway and AZD4694 binding site.

Experimental Workflow for In Vitro Binding Assay

The following diagram outlines the key steps in an in vitro radioligand binding assay.

Workflow for in vitro saturation binding assay.

Conclusion

AZD4694 is a robust and highly valuable tool for the in vivo study of amyloid-beta pathology in Alzheimer's disease. Its mechanism of action is centered on its high-affinity and selective binding to fibrillar amyloid-beta, which allows for the sensitive and specific imaging of amyloid plaques in the brain. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals working in the field of Alzheimer's disease. Further elucidation of its binding to other Aβ species will continue to refine our understanding of its utility as a biomarker and a tool for evaluating therapeutic interventions.

References

- 1. Amyloid beta plaque accumulation with longitudinal [18F]AZD4694 PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of AZD4694, a novel fluorinated Abeta plaque neuroimaging PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical validation of 18F-AZD4694, an amyloid-β-specific PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of an Amyloid Plaque Detective: A Technical Guide to the Discovery and Development of the AZD4694 Precursor

An In-depth Look at the Synthesis, Structure-Activity Relationship, and Preclinical Validation of a Key Precursor for Amyloid-β PET Imaging

This technical guide provides a comprehensive overview of the discovery and development of the precursor to AZD4694 (also known as NAV4694), a high-affinity radioligand used in Positron Emission Tomography (PET) for the in vivo imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroimaging, offering detailed insights into the molecule's origins, synthesis, and characterization.

Discovery and Lead Optimization

The development of AZD4694 was part of a broader effort to create an ¹⁸F-labeled PET tracer with imaging characteristics comparable or superior to the first-generation carbon-11 labeled agent, Pittsburgh Compound B (¹¹C-PiB). The goal was to achieve high binding affinity for Aβ plaques, rapid brain entry and washout from non-target areas, and low non-specific binding, particularly to white matter. The longer half-life of fluorine-18 (110 minutes vs. 20 minutes for carbon-11) was a key driver, allowing for centralized manufacturing and broader distribution.[1][2]

The discovery process involved the synthesis and evaluation of a series of pyridyl derivatives of benzofurans, benzothiazoles, and benzoxazoles.[3] Structure-activity relationship (SAR) studies focused on optimizing properties critical for a successful PET ligand.

Structure-Activity Relationship (SAR)

The core scaffold, a 2-aryl-benzofuran, was identified as a promising chemotype. SAR exploration revealed several key insights:

-

Heterocyclic Core: The benzofuran core was found to provide a favorable balance of properties compared to benzothiazole and benzoxazole analogues.[3]

-

Amino Group: The presence of a methylamino group on the pyridyl ring was crucial for high-affinity binding to Aβ aggregates. Studies on related compound classes have shown that dimethylated amines generally confer strong binding affinity, while free or monomethylated amines can modulate this property.[4]

-

Fluorine Position: Introduction of a fluorine atom on the pyridyl ring was necessary for ¹⁸F-radiolabeling. Its specific placement was optimized to maintain high binding affinity while minimizing electronic effects that could negatively impact pharmacokinetics.

-

Lipophilicity: A critical parameter for PET brain imaging agents is lipophilicity (LogP). The molecule needed to be lipophilic enough to cross the blood-brain barrier but not so lipophilic that it would be retained non-specifically in lipid-rich tissues like white matter. The final compound, AZD4694 (designated as compound 27 in its discovery paper), was selected based on its optimal balance of these properties.[3]

Synthesis of the AZD4694 Precursor

The development of a robust synthetic route for the precursor molecule is fundamental for the consistent production of the final radiolabeled compound.

Precursor for [¹⁸F]AZD4694

The precursor for the fluorine-18 labeled version is a nitro-substituted compound, which allows for nucleophilic aromatic substitution with the [¹⁸F]fluoride ion. The synthesis of 2-(2-Nitro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol is a key step. While the specific multi-step synthesis from the seminal paper is complex, a generalized pathway involves the coupling of a functionalized benzofuran with a functionalized nitropyridine. A patent for related precursors describes using a protected benzofuran, for example, [6-(5-Ethoxymethoxy-benzofuran-2-yl)-2-nitro-pyridin-3-yl]-methyl-carbamic acid tert-butyl ester, which is then deprotected and fluorinated.[5]

Precursor for [¹¹C]AZD4694

For carbon-11 labeling, the immediate precursor is the N-desmethyl derivative, 2-(2-Fluoro-6-aminopyridin-3-yl)benzofuran-5-ol. This molecule is then radiolabeled via N-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[3][6][7] The synthesis of this precursor was achieved via a four-step convergent synthesis.[3]

Quantitative Data Summary

The favorable preclinical profile of AZD4694 is supported by extensive quantitative analysis.

| Parameter | Value | Species/System | Reference |

| Binding Affinity | |||

| Kd | 2.3 ± 0.3 nM | Aβ fibrils (in vitro) | [1][2] |

| Ki (vs. [¹²⁵I]IMPY) | 18.5 ± 2.4 nM | Aβ₁₋₄₀ fibrils | [3] |

| Radiolabeling | |||

| [¹¹C]AZD4694 Incorp. Yield | 60% | From [¹¹C]methyl iodide | [3] |

| Pharmacokinetics | |||

| Brain Uptake (Mouse) | 4.8% ID/g at 2 min | Normal Mouse (for a similar ¹¹C-benzofuran) | [8] |

| Brain Washout (Mouse) | 0.4% ID/g at 30 min | Normal Mouse (for a similar ¹¹C-benzofuran) | [8] |

| Brain Uptake (Rat) | Rapid entry and clearance | Normal Rat | [1] |

| Human PET Imaging | |||

| SUVR Threshold (Aβ+) | 1.55 | Cortical Composite vs. Cerebellar Grey | [4][9] |

| Test-Retest Variability | 4% - 6% | Reference Logan Method | [10] |

Table 1: Summary of key quantitative data for AZD4694 and related compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of a new PET tracer.

General Workflow

The development pipeline for the this compound and the final radioligand followed a standard, rigorous pathway from chemical synthesis to clinical validation.

In Vitro Aβ Fibril Binding Assay

This assay quantifies the binding affinity of the precursor and final compound to synthetic amyloid fibrils.

-

Preparation of Aβ₁₋₄₂ Fibrils : Synthetic Aβ₁₋₄₂ peptide is dissolved in a suitable solvent (e.g., DMSO) and then diluted in buffer (e.g., 1M Tris-HCl, pH 7.6). The solution is incubated at 37°C with agitation for over 24 hours to promote fibril formation. Fibril formation is confirmed using a Thioflavin T fluorescence assay.[1]

-

Competition Binding Assay : A fixed concentration of a known radioligand (e.g., [¹²⁵I]IMPY) is incubated with the prepared Aβ fibrils in the presence of increasing concentrations of the test compound (e.g., unlabeled this compound).

-

Separation and Counting : The mixture is filtered through a glass fiber filter to separate the bound from the free radioligand. The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis : The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Autoradiography

This technique visualizes the binding of the radiolabeled compound to Aβ plaques in post-mortem human brain tissue.

-

Tissue Preparation : Cryostat sections (e.g., 20 µm thick) of post-mortem brain tissue from confirmed Alzheimer's disease patients and healthy controls are mounted on glass slides.

-

Incubation : The slides are incubated with a solution containing the radiolabeled compound (e.g., [³H]AZD4694 or [¹⁸F]AZD4694) in a buffer solution at room temperature.

-

Washing : To remove non-specifically bound radioligand, the slides are washed in a series of buffer solutions, often including a final dip in cold deionized water.

-

Imaging : The dried slides are apposed to a phosphor imaging plate or film for a set duration. The resulting image shows the distribution and density of radioligand binding sites. Specificity is confirmed by co-incubating adjacent sections with an excess of an unlabeled blocker (e.g., unlabeled AZD4694 or PiB).[1][2]

Animal Pharmacokinetic and Imaging Studies

These studies evaluate the compound's ability to cross the blood-brain barrier and its clearance from the brain in living animals.

-

Animal Models : Studies are conducted in normal rodents (e.g., Sprague-Dawley rats or NMRI mice) to assess pharmacokinetics and in transgenic mouse models of Alzheimer's disease (e.g., Tg2576) to assess in vivo plaque binding.[1][2][11]

-

Biodistribution Studies : The unlabeled or radiolabeled compound is administered intravenously (tail vein). At various time points post-injection (e.g., 2, 30, 60, 80 minutes), animals are euthanized, and brains and other organs are harvested. The concentration of the compound in the tissue is measured to calculate the percent injected dose per gram (%ID/g). Brain uptake and clearance ratios (e.g., brain₂ min / brain₆₀ min) are determined.[2][12]

-

Animal PET Imaging : Anesthetized animals (e.g., non-human primates or transgenic mice) are injected with the radiotracer and imaged using a microPET scanner. Dynamic scans are acquired to generate time-activity curves (TACs) for different brain regions, providing in vivo confirmation of brain kinetics and target engagement.[3]

Target Pathway: Amyloid Cascade

AZD4694 is designed to bind to aggregated Aβ plaques, the formation of which is a central event in the amyloid cascade hypothesis of Alzheimer's disease. This pathway provides the biological target for the imaging agent.

Conclusion

The discovery and development of the precursor to AZD4694 represent a successful medicinal chemistry effort to create a second-generation amyloid PET imaging agent. Through systematic evaluation of different heterocyclic cores and optimization of physicochemical properties, a lead compound was identified that, upon radiolabeling, exhibits excellent characteristics for clinical use.[3][8] AZD4694 displays imaging properties nearly identical to the gold-standard ¹¹C-PiB but with the logistical advantages of an ¹⁸F-label, including low non-specific white matter binding and a high signal-to-background ratio.[8] The robust synthesis of its precursor and the comprehensive preclinical and clinical validation have established AZD4694 as a valuable tool for both research and the potential clinical diagnosis of Alzheimer's disease.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. A brief history of Aβ imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of pyridylbenzofuran, pyridylbenzothiazole and pyridylbenzoxazole derivatives as ¹⁸F-PET imaging agents for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NEW BENZOFURANS SUITABLE AS PRECURSORS TO COMPOUNDS THAT ARE USEFUL FOR IMAGING AMYLOID DEPOSITS - Patent 2328891 [data.epo.org]

- 6. Synthesis and evaluation of [N-methyl-11C]N-desmethyl-loperamide as a new and improved PET radiotracer for imaging P-gp function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. download.uni-mainz.de [download.uni-mainz.de]

- 10. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP2533636A4 - PREPARATION OF BENZOFURANES AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

In Vitro Characterization of the AZD4694 Precursor and the Resulting Novel Radioligand for Amyloid-β Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a highly selective PET (Positron Emission Tomography) radioligand designed for the in vivo imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Its favorable pharmacokinetic profile and high affinity for Aβ fibrils make it a valuable tool in both diagnostic settings and in the evaluation of anti-amyloid therapies. This technical guide provides a comprehensive overview of the in vitro characterization of AZD4694, with a preliminary focus on its precursor, which is essential for the synthesis of this important neuroimaging agent. While direct in vitro biological characterization of the precursor is not extensively reported in the literature, its role is critical in the successful radiosynthesis of the final active compound. This document will therefore detail the synthesis involving the precursor and then provide an in-depth analysis of the in vitro properties of AZD4694.

The AZD4694 Precursor and Synthesis of [¹⁸F]AZD4694

The synthesis of the radiolabeled [¹⁸F]AZD4694 involves a crucial precursor molecule. This precursor is typically an N-Boc-protected nitro compound. The synthesis of the final radioligand is achieved through radiofluorination of this precursor, followed by an acidic deprotection step. While the precursor itself is not the biologically active agent for imaging, its purity and reactivity are paramount for the successful and high-yield production of [¹⁸F]AZD4694.

A Technical Guide to the Preclinical Evaluation of Novel Amyloid Imaging Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential preclinical stages for the evaluation of novel amyloid imaging precursors, designed to serve as positron emission tomography (PET) tracers for the in vivo detection of amyloid-beta (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of Aβ plaques and the intracellular accumulation of neurofibrillary tangles.[1] The ability to visualize and quantify Aβ plaques in the living brain is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.[2][3] PET imaging has emerged as a powerful tool for this purpose, contingent on the development of specific and sensitive radiotracers.[4][5] The preclinical evaluation of these novel imaging agents is a rigorous, multi-step process designed to ensure their suitability for clinical use. This process involves a series of in vitro and in vivo experiments to characterize the binding affinity, specificity, and pharmacokinetic properties of the candidate tracer.[6]

Chapter 1: Biological Context and Radiochemistry

A thorough understanding of the biological target is fundamental. Aβ peptides are derived from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases in what is known as the amyloidogenic pathway.[7][8] An alternative, non-amyloidogenic pathway involves α-secretase, which cleaves within the Aβ domain, precluding its formation.[9][10] Novel imaging precursors are designed to bind with high affinity and specificity to the aggregated β-pleated sheet structures of Aβ plaques.[11]

Amyloid Precursor Protein (APP) Processing Pathways

The processing of APP determines the production of the pathogenic Aβ peptide. The balance between the amyloidogenic and non-amyloidogenic pathways is critical in AD pathogenesis.

Radiolabeling Strategy

An ideal PET tracer must be labeled with a positron-emitting radionuclide. The choice of radionuclide is critical, with Carbon-11 (¹¹C, half-life ≈ 20.4 minutes) and Fluorine-18 (¹⁸F, half-life ≈ 109.8 minutes) being the most common.[12] While ¹¹C allows for multiple scans in a single day, the longer half-life of ¹⁸F facilitates centralized production and distribution, making it more practical for widespread clinical use.[4][12] The synthesis process must yield a product with high radiochemical purity and specific activity.

Chapter 2: In Vitro Evaluation

The initial screening of novel precursors is performed using in vitro assays to determine their fundamental binding characteristics.

Experimental Workflow for In Vitro Evaluation

A systematic workflow is employed to characterize the binding affinity and specificity of candidate tracers before proceeding to more complex in vivo studies.

Competitive Binding Assays

These assays are essential for quantifying the binding affinity of a novel radiolabeled tracer for Aβ plaques.

-

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of the novel tracer.

-

Methodology:

-

Tissue Preparation: Brain homogenates from confirmed AD patients or transgenic animal models rich in Aβ plaques are used.

-

Assay Setup: A fixed concentration of a known high-affinity radioligand (the "gold standard," e.g., [³H]PIB) is incubated with the brain homogenates.

-

Competition: Increasing concentrations of the novel, non-radiolabeled precursor (the "competitor") are added to the incubation mixture.

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: The radioactivity of the filters is measured using a scintillation counter.

-

Analysis: The data are plotted as the percentage of specific binding of the known radioligand versus the concentration of the competitor. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value.

-

In Vitro Autoradiography

This technique provides visual confirmation of the tracer's binding specificity to Aβ plaques on a microscopic level.[13]

-

Objective: To visualize the regional distribution and specificity of tracer binding in brain tissue.

-

Methodology:

-

Tissue Preparation: Unfixed, frozen postmortem brain sections (10-20 µm thick) from AD patients and healthy controls are mounted on slides.[14]

-

Incubation: The slides are incubated with a low nanomolar concentration of the novel radiolabeled tracer.[14] Adjacent sections are incubated with the radiotracer plus a high concentration of a known Aβ ligand (e.g., unlabeled PIB) or the novel precursor itself to determine non-specific binding.

-

Washing: Slides are washed in buffer to remove unbound tracer.[14]

-

Imaging: The dried slides are exposed to a phosphor imaging plate or film.[13][14]

-

Analysis: The resulting images are digitized and analyzed. The binding pattern of the tracer should correlate with the known distribution of Aβ plaques, which can be confirmed by subsequent immunohistochemical staining of the same or adjacent sections (e.g., with antibodies like 6E10).[1][15]

-

Data Presentation: In Vitro Binding Affinities

The affinity of a tracer for Aβ plaques is a critical parameter. High affinity (low Ki value) is desirable for a strong signal.

| Tracer | Chemical Class | Target | Ki (nM) | Reference |

| [¹¹C]PIB | Thioflavin T | Fibrillar Aβ | 1-3 | [16] |

| [¹⁸F]Florbetapir | Stilbene derivative | Fibrillar Aβ | ~3.1 | [16] |

| [¹⁸F]Florbetaben | Stilbene derivative | Fibrillar Aβ | High Affinity | [3][17] |

| [¹⁸F]Flutemetamol | Thioflavin T | Fibrillar Aβ | High Affinity | [17] |

Note: Ki values can vary depending on the specific assay conditions and tissue source.

Chapter 3: In Vivo Evaluation in Animal Models

Promising candidates from in vitro studies are advanced to in vivo evaluation in appropriate animal models of Alzheimer's disease (e.g., APP/PS1 or 5XFAD transgenic mice).[18]

Experimental Workflow for In Vivo Preclinical Evaluation

This phase assesses the tracer's behavior in a living system, focusing on its ability to cross the blood-brain barrier and specifically bind to its target.

Ex Vivo Biodistribution Studies

These studies provide a quantitative measure of the tracer's uptake and distribution in various organs, including the brain.

-

Objective: To determine the initial brain uptake, clearance rate, and overall organ distribution of the radiotracer.

-

Methodology:

-

Injection: The radiotracer is administered intravenously (i.v.) to both transgenic and wild-type control animals.

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 10, 30, 60 minutes).

-

Tissue Dissection: The brain and other major organs are rapidly dissected and weighed.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Analysis: Data are expressed as the percentage of the injected dose per gram of tissue (%ID/g). An ideal tracer shows high initial brain penetration followed by rapid washout from non-target areas, resulting in a high target-to-background ratio.[19]

-

In Vivo MicroPET Imaging

MicroPET allows for non-invasive, longitudinal imaging of Aβ plaque burden in living animal models.[4][20]

-

Objective: To visually and quantitatively assess the tracer's ability to bind to Aβ plaques in the brain over time.

-

Methodology:

-

Animal Preparation: Anesthetized transgenic and wild-type mice are placed in the microPET scanner.

-

Tracer Injection: The radiotracer is administered via a tail vein catheter.

-

Image Acquisition: Dynamic scanning is typically performed for 60-90 minutes immediately following injection.[12]

-

Image Reconstruction: The acquired data are reconstructed to generate 3D images of tracer distribution in the brain.

-

Analysis: Regions of interest (ROIs) are drawn on the images, often co-registered with an anatomical MRI or CT scan.[21] The standardized uptake value ratio (SUVR) is calculated by normalizing the radioactivity in a target region (e.g., cortex) to a reference region with minimal specific binding (e.g., cerebellum).[3][22] Higher SUVR in transgenic animals compared to wild-type controls indicates specific binding to Aβ plaques.[1]

-

Data Presentation: In Vivo Brain Uptake and Target Ratios

Successful tracers must demonstrate sufficient brain uptake and a high ratio of specific binding in plaque-rich regions versus non-specific binding in reference regions.

| Tracer | Animal Model | Brain Uptake (2 min, %ID/g) | Cortical SUVR (60 min) | Reference |

| [¹¹C]PIB | APP23 | ~6.0 | ~1.5 - 2.0 | [23] |

| [¹⁸F]Florbetaben | APPPS1 | High | Significantly elevated | [18] |

| [¹⁸F]Flutemetamol | 6xTg | High | Significantly elevated | [1] |

Note: Values are approximate and depend on the specific animal model, age, and quantification method.

Conclusion

The preclinical evaluation of novel amyloid imaging precursors is a comprehensive process that systematically assesses the suitability of a candidate tracer for clinical applications. A successful precursor must exhibit high affinity and specificity for Aβ plaques in vitro, demonstrate excellent brain penetration and favorable pharmacokinetics in vivo, and provide a high-quality signal in PET imaging studies.[19] The methodologies and data presented in this guide form the core foundation for identifying and validating the next generation of imaging agents that will be pivotal in the fight against Alzheimer's disease.

References

- 1. MicroPET Imaging Assessment of Brain Tau and Amyloid Deposition in 6 × Tg Alzheimer's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The Who, When, Why, and How of PET Amyloid Imaging in Management of Alzheimer’s Disease—Review of Literature and Interesting Images - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical studies of potential amyloid binding PET/SPECT ligands in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cerebral amyloid PET imaging in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of Aβ Amyloid Plaques and Tau Protein in Postmortem Human Alzheimer’s Disease Brain by Autoradiography Using [18F]Flotaza, [125I]IBETA, [124/125I]IPPI and Immunohistochemistry Analysis Using QuPath - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. appliedradiology.com [appliedradiology.com]

- 17. Amyloid Imaging: Poised for Integration into Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pub.dzne.de [pub.dzne.de]

- 19. PET tracers for detection of early stage Alzheimer’s disease | Washington University Office of Technology Management [tech.wustl.edu]

- 20. researchgate.net [researchgate.net]

- 21. Micro-Imaging of Amyloid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PET Imaging in Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Radiosynthesis of [18F]AZD4694

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiosynthesis of [18F]AZD4694, a positron emission tomography (PET) radioligand used for imaging amyloid-β plaques in the brain. The following sections outline the necessary materials, step-by-step experimental procedures, and expected outcomes based on published research.

Introduction

[18F]AZD4694, also known as [18F]NAV4694, is a fluorine-18 labeled radiotracer with high affinity and specificity for amyloid-β plaques, a key pathological hallmark of Alzheimer's disease. Its favorable pharmacokinetic profile and lower white matter binding compared to other amyloid PET tracers make it a valuable tool in neuroscience research and clinical trials. The radiosynthesis is typically achieved through a nucleophilic substitution reaction on a suitable precursor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the radiosynthesis of [18F]AZD4694, compiled from various reported methods.

| Parameter | Reported Values | References |

| Precursor Amount | 0.5 - 3 mg | [1],[2] |

| Reaction Temperature | 100°C - 115°C | [3],[4],[2] |

| Reaction Time | 5 - 20 minutes | [1],[3],[2] |

| Radiochemical Yield (decay corrected) | 13 ± 3% to 42% | [5],[6],[2] |

| Radiochemical Purity | >95% to >99% | [3],[5],[6],[2] |

| Molar Activity / Specific Activity | 255 ± 125 GBq/μmol to 555 ± 230 GBq/μmol | [6],[2] |

| Total Synthesis Time | 45 - 70 minutes | [5],[6] |

Experimental Protocol: Automated Radiosynthesis of [18F]AZD4694

This protocol describes an automated synthesis procedure adaptable to commercial synthesis modules like the GE TRACERlab FX2N.

1. Reagents and Materials

-

AZD4694 precursor (e.g., N-Boc-protected nitro precursor or tosylated precursor)

-

[18F]Fluoride (produced via 18O(p,n)18F nuclear reaction)

-

Kryptofix 2.2.2 (K2.2.2)

-

Potassium Carbonate (K2CO3) or Sodium Bicarbonate (NaHCO3)

-

Acetonitrile (anhydrous)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol (for formulation)

-

Sterile Water for Injection

-

Phosphate Buffer (sterile)

-

Ascorbic Acid

-

Sep-Pak Light QMA Cartridge

-

Sep-Pak C18 Cartridge (or equivalent for purification)

2. [18F]Fluoride Trapping and Elution

-

Aqueous [18F]fluoride is produced from an [18O]water target.

-

The [18F]fluoride is passed through a pre-conditioned Sep-Pak Light QMA cartridge. The cartridge is typically pre-conditioned with potassium carbonate or sodium bicarbonate solution followed by deionized water.[1]

-

The trapped [18F]fluoride is then eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile.[1]

3. Azeotropic Drying

-

The [18F]fluoride/K2.2.2/K2CO3 mixture in acetonitrile is evaporated to dryness.

-

This drying step is repeated with additional portions of acetonitrile at approximately 95°C under a stream of inert gas (e.g., nitrogen) and reduced pressure to ensure the removal of water.[1]

4. Radiofluorination (Labeling Reaction)

-

A solution of the this compound (e.g., 2-3 mg) dissolved in anhydrous DMSO (e.g., 1 mL) is added to the dried [18F]fluoride complex.[1],[2]

-

The reaction mixture is heated to 105-110°C for 7-10 minutes to facilitate the nucleophilic substitution.[1],[2] This step produces the protected form of [18F]AZD4694.

5. Deprotection (if necessary)

-

If a Boc-protected precursor is used, a deprotection step is required.

-

After cooling the reaction mixture, hydrochloric acid (e.g., 0.6 M HCl) is added, and the mixture is heated for approximately 5 minutes.[2]

-

The solution is then neutralized with a sodium hydroxide solution.[4]

6. Purification

-

The crude reaction mixture is diluted with water.

-

The diluted solution is passed through a C18 Sep-Pak cartridge, which retains the [18F]AZD4694.

-

The C18 cartridge is washed with water to remove unreacted [18F]fluoride and other polar impurities.[1],[3]

-

The purified, protected [18F]AZD4694 is eluted from the C18 cartridge with ethanol.[1] Some protocols may utilize semi-preparative HPLC for purification.[6]

7. Formulation

-

The ethanolic solution of the final product is passed through a sterile filter into a sterile vial.

-

The final product is formulated for injection by diluting with a sterile phosphate buffer.[1]

-

A small amount of ascorbic acid may be added as a stabilizer.[1]

8. Quality Control

-

Radiochemical Purity and Identity: Determined by analytical High-Performance Liquid Chromatography (HPLC) by comparing the retention time of the product with a non-radioactive standard.

-

Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of residual solvents like acetonitrile, DMSO, and ethanol.

-

pH: The pH of the final product should be within the acceptable range for intravenous injection.

-

Radionuclidic Purity: Assessed by gamma-ray spectroscopy.

-

Bacterial Endotoxins: Tested to ensure sterility.

Visualizations

Caption: Workflow for the automated radiosynthesis of [18F]AZD4694.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]

- 5. projects.itn.pt [projects.itn.pt]

- 6. Head-to-Head Comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-Amyloid Imaging in Aging and Dementia | Journal of Nuclear Medicine [jnm.snmjournals.org]

Application Notes and Protocols: Step-by-Step [11C]AZD4694 Labeling Procedure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis, purification, and quality control of the positron emission tomography (PET) radioligand [11C]AZD4694. This radiotracer is a carbon-11 labeled isotopolog of AZD4694, a molecule with high affinity for β-amyloid plaques, making it a valuable tool in Alzheimer's disease research. The procedure involves the N-methylation of the precursor, 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol, using [11C]methyl iodide. Following the radiosynthesis, the product is purified by semi-preparative high-performance liquid chromatography (HPLC) and formulated for intravenous injection. Quality control measures are outlined to ensure the final product's identity, purity, and specific activity.

Introduction

[11C]AZD4694 is a PET radioligand used for imaging β-amyloid plaques in the brain. Its synthesis involves the incorporation of the short-lived positron-emitting isotope, carbon-11 (t½ = 20.4 min), into the parent molecule. The procedure described herein is based on the N-[11C]-methylation of a suitable precursor.[1] This document provides a comprehensive, step-by-step guide for researchers and professionals in the field of radiopharmaceutical sciences.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol (Precursor) | Specialized chemical supplier | >98% purity |

| [11C]Methyl Iodide ([11C]CH3I) | Produced from cyclotron via [11C]CO2 or [11C]CH4 | Radiopharmaceutical |

| Acetonitrile (MeCN) | HPLC Grade | Anhydrous |

| Dimethylformamide (DMF) | HPLC Grade | Anhydrous |

| Water for Injection (WFI) | Pharmaceutical Grade | Sterile |

| Ethanol (EtOH) | USP Grade | Sterile |

| Saline (0.9% NaCl) | USP Grade | Sterile |

| C18 Sep-Pak Cartridge | Waters or equivalent | |

| Sterile Millex-GV filter (0.22 µm) | Millipore or equivalent |

Experimental Protocols

Overview of the [11C]AZD4694 Synthesis Workflow

The overall workflow for the preparation of [11C]AZD4694 is depicted in the flowchart below. It begins with the production of [11C]methyl iodide, followed by the radiolabeling reaction, purification of the product, and finally, formulation and quality control.

Caption: Workflow for the synthesis of [11C]AZD4694.

Step-by-Step Radiolabeling Procedure

-

Precursor Preparation: Dissolve 0.5-1.0 mg of the 2-(2-fluoro-6-amino-3-pyridyl)benzofuran-5-ol precursor in 200-300 µL of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.

-

[11C]Methyl Iodide Trapping: Bubble the gaseous [11C]methyl iodide produced from the cyclotron target through the precursor solution at room temperature until the radioactivity in the trap ceases to increase.

-

N-[11C]-Methylation Reaction: Seal the reaction vessel and heat it at 80-100 °C for 5 minutes.

-

Quenching and Preparation for HPLC: After the reaction time, cool the vessel and quench the reaction by adding 0.5-1.0 mL of the semi-preparative HPLC mobile phase.

Semi-Preparative HPLC Purification

Purify the crude reaction mixture using a semi-preparative HPLC system with the following suggested conditions:

| Parameter | Value |

| Column | Reverse-phase C18, 10 µm, 250 x 10 mm |

| Mobile Phase | 40-50% Acetonitrile in 50 mM Ammonium Formate Buffer (pH 6.5-7.5) |

| Flow Rate | 4-6 mL/min |

| Detection | UV (254 nm) and radioactivity detectors in series |

Collect the radioactive peak corresponding to [11C]AZD4694. The retention time should be determined beforehand using the non-radioactive AZD4694 standard.

Formulation

-

Trapping of Purified Product: Dilute the collected HPLC fraction with approximately 20 mL of WFI and pass it through a C18 Sep-Pak cartridge to trap the [11C]AZD4694.

-

Elution and Sterilization: Wash the cartridge with 5-10 mL of WFI. Elute the [11C]AZD4694 from the cartridge with 0.5-1.0 mL of sterile ethanol.

-

Final Formulation: Dilute the ethanolic solution with 9.0-9.5 mL of sterile saline for a final injectable solution with an ethanol concentration of ≤10% v/v. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

Perform the following quality control tests on the final product before administration.

| Parameter | Specification | Method |

| Radiochemical Purity | ≥ 98% | Analytical HPLC |

| Radiochemical Identity | Retention time matches that of the AZD4694 standard | Analytical HPLC |

| pH | 5.5 - 7.5 | pH meter or pH strips |

| Residual Solvents | Ethanol ≤ 10% v/v, Acetonitrile < 410 ppm | Gas Chromatography (GC) |

| Visual Inspection | Clear, colorless solution, free of particulates | Visual |

| Sterility | Sterile | Standard sterility testing |

| Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |

Analytical HPLC Method for Radiochemical Purity

| Parameter | Value |

| Column | Reverse-phase C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | 45% Acetonitrile in 0.1 M Ammonium Formate (pH 6.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (254 nm) and radioactivity detectors in series |

Data Presentation

The following table summarizes the expected quantitative data for the [11C]AZD4694 synthesis.

| Parameter | Typical Value |

| Radiochemical Yield (decay-corrected) | ~60% (based on trapped [11C]CH3I)[1] |

| Radiochemical Purity | > 98% |

| Specific Activity (at end of synthesis) | > 37 GBq/µmol (> 1 Ci/µmol) |

| Total Synthesis Time | 30 - 40 minutes |

Signaling Pathways and Logical Relationships

The synthesis of [11C]AZD4694 does not directly involve a biological signaling pathway. The logical relationship of the synthesis is a sequential chemical process as illustrated in the workflow diagram in section 3.1. The key transformation is the nucleophilic substitution reaction at the amino group of the precursor by the electrophilic [11C]methyl group of [11C]methyl iodide.

Caption: The core N-[11C]-methylation reaction.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]NAV4694, also known as [18F]AZD4694, is a fluorine-18 labeled PET radiopharmaceutical agent designed for the imaging and evaluation of beta-amyloid plaques in the brain, a key hallmark of Alzheimer's disease.[1][2] Its favorable imaging characteristics, including high affinity for beta-amyloid plaques and low non-specific white matter binding, make it a valuable tool in neuroscience research and clinical trials for neurodegenerative diseases.[3][4] This document provides detailed application notes and protocols for the automated synthesis of [18F]NAV4694, aimed at facilitating its production for preclinical and clinical research.

Automated Synthesis Modules

The synthesis of [18F]NAV4694 can be automated on various commercially available synthesis modules. While protocols have been specifically published for the FX2N synthesis module, other platforms such as the GE TRACERlab series can be adapted for this radiosynthesis with appropriate configuration.[5][6][7] The general principle involves a two-step reaction sequence: a nucleophilic radiofluorination followed by an acid-mediated deprotection.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the automated synthesis of [18F]NAV4694.

Table 1: Synthesis Parameters and Radiochemical Outcomes

| Parameter | Reported Value(s) | Synthesis Module | Reference |

| Precursor | N-Boc protected nitro precursor, Tosylate precursor | Not specified, FX2N | [4],[5] |

| Precursor Amount | 0.5 - 2.0 mg | FX2N | [5] |

| Radiochemical Yield (Decay Corrected) | 13 ± 3% | FX2N | [5] |

| 16% | Not specified | [4] | |

| Radiochemical Purity | 99 ± 0.5% | FX2N | [5] |

| >98% | Not specified | [4] | |

| Molar Activity / Specific Activity | 255 ± 125 GBq/µmol | FX2N | [5] |

| 555 ± 230 GBq/µmol | Not specified | [4][8] | |

| Total Synthesis Time | ~65 minutes | Not specified | [4][8] |

Table 2: Quality Control Parameters

| Parameter | Method | Reported Value(s) | Reference |

| Retention Time ([18F]NAV4694) | HPLC | 17.6 ± 0.8 min | [5] |

| Retention Time (Cold Standard) | HPLC | 17.4 ± 0.7 min | [5] |

| In Vitro Stability | HPLC (plasma) | 96 ± 2% | [5] |

| In Vivo Stability | HPLC (plasma) | 94 ± 2% | [5] |

| Residual Solvents (DMSO, Ethanol) | Gas Chromatography | Below prescribed limits | [5] |

Experimental Protocols

Reagent Preparation

-

[18F]Fluoride Production: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA).

-

Elution of [18F]Fluoride: Elute the trapped [18F]fluoride from the cartridge into the reactor vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

-

Precursor Solution: Prepare a solution of the NAV4694 precursor (e.g., N-Boc-nitro-NAV4694 or tosyl-NAV4694) in a suitable solvent such as dimethyl sulfoxide (DMSO). A concentration of 2 mg of precursor has been found to be suitable.[5]

-

Hydrolysis Reagent: Prepare a solution of hydrochloric acid (e.g., 0.6 M HCl).[5]

-

Neutralization Reagent: Prepare a solution of sodium hydroxide for neutralization after hydrolysis.

-

Purification Cartridges: Pre-condition the C18 purification cartridges according to the manufacturer's instructions.

Automated Radiosynthesis Procedure (Example based on FX2N Module)

The following is a generalized protocol based on published data for the FX2N synthesis module.[5] Users should adapt this to their specific automated synthesis platform.

-

[18F]Fluoride Trapping and Elution: Transfer the aqueous [18F]fluoride from the cyclotron target to the synthesis module and trap it on an anion exchange cartridge. Elute the [18F]fluoride into the reaction vessel.

-

Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Radiolabeling: Add the precursor solution (e.g., 2 mg in DMSO) to the dried [18F]fluoride. Heat the reaction mixture at 110°C for 10 minutes.[5]

-

Hydrolysis (Deprotection): After cooling, add the hydrochloric acid solution (0.6 M) to the reaction vessel and heat for 5 minutes to remove the protecting group.[5]

-

Neutralization: Cool the reaction mixture and neutralize it with the sodium hydroxide solution.

-

Purification: Load the crude product onto a pre-conditioned C18 cartridge. Wash the cartridge with water to remove unreacted [18F]fluoride and other polar impurities. Elute the final [18F]NAV4694 product with ethanol. A C18 plus long cartridge has been reported to provide the highest radiochemical yield.[5]

-

Formulation: The ethanolic solution of [18F]NAV4694 is typically diluted with a suitable buffer (e.g., phosphate buffered saline) and passed through a sterile filter into a sterile vial for quality control and injection.

Quality Control

-

High-Performance Liquid Chromatography (HPLC):

-

Radiochemical Purity and Identity: Analyze the final product using a reverse-phase C18 HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile and water/buffer). The identity of [18F]NAV4694 is confirmed by co-elution with a non-radioactive standard.

-

Specific Activity: Determine the specific activity by quantifying the amount of NAV4694 using a calibrated UV detector and measuring the radioactivity with a dose calibrator.

-

-

Gas Chromatography (GC): Analyze for residual solvents such as acetonitrile, DMSO, and ethanol to ensure they are within acceptable limits.

-

Radionuclide Identity: Confirm the identity of the radionuclide as fluorine-18 by measuring its half-life.

-

pH: Measure the pH of the final product solution.

-

Sterility and Endotoxin Testing: Perform sterility and endotoxin tests on the final product to ensure it is suitable for injection.

Visualizations

Chemical Synthesis Pathway

Caption: Chemical synthesis pathway of [18F]NAV4694.

Automated Synthesis Workflow

Caption: Automated synthesis workflow for [18F]NAV4694.

References

- 1. Navidea Announces Presentations Highlighting NAV4694 Beta-Amyloid, PET Imaging Agent at the German Society of Nuclear Medicine Congress :: Navidea Biopharmaceuticals, Inc. (NAVB) [navidea.com]

- 2. openmedscience.com [openmedscience.com]

- 3. Head-to-head comparison of 11C-PiB and 18F-AZD4694 (NAV4694) for β-amyloid imaging in aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Production of [18F]NAV4694 on an FX2N synthesis module for imaging amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openmedscience.com [openmedscience.com]

- 7. Highlighting the Versatility of the Tracerlab Synthesis Modules. Part 1: Fully Automated Production of [18F]Labelled Radiopharmaceuticals using a Tracerlab FXFN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols for AZD4694 Precursor in PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4694, also known as NAV4694, is a high-affinity fluorine-18 labeled positron emission tomography (PET) radioligand designed for the in vivo imaging of amyloid-β (Aβ) plaques in the brain.[1][2][3] Its favorable pharmacokinetic profile and low non-specific binding in white matter make it a valuable tool for the diagnosis of Alzheimer's disease (AD) and for monitoring the efficacy of anti-amyloid therapies.[4][5][6] Structurally similar to the well-established carbon-11 labeled Pittsburgh Compound B ([11C]PiB), [18F]AZD4694 possesses the advantage of a longer half-life (110 minutes for 18F versus 20 minutes for 11C), allowing for centralized production and wider clinical accessibility.[2][3]

These application notes provide detailed protocols for the radiolabeling of the AZD4694 precursor to yield [18F]AZD4694 and for its subsequent use in in vivo PET imaging studies.

Quantitative Data

The following tables summarize key quantitative data for [18F]AZD4694, facilitating comparison and experimental planning.

Table 1: Binding Characteristics and Radiosynthesis Parameters of [18F]AZD4694

| Parameter | Value | Reference |

| Binding Affinity (Kd) | 2.3 ± 0.3 nM | [5][6] |

| Radiochemical Yield | 13 ± 3% (decay corrected) | [7] |

| Radiochemical Purity | >99% | [7] |

| Molar Activity | 255 ± 125 GBq/μmol | [7] |

Table 2: In Vivo PET Imaging Data with [18F]AZD4694

| Parameter | Value | Subject Group | Reference |

| Mean SUVR | 1.14 ± 0.09 | Cognitively Unimpaired (CU) Young Adults | [2][3] |

| Optimal SUVR Cutoff | 1.55 | For Amyloid-β Positivity | [2] |

| Image Acquisition Time | 40-70 minutes post-injection | Human Studies | [8][9] |

| Reference Region | Cerebellar Gray Matter | Human Studies | [2][8] |

Experimental Protocols

Radiolabeling of this compound to Synthesize [18F]AZD4694

This protocol describes the automated, two-step radiosynthesis of [18F]AZD4694 from its precursor.

Materials:

-

This compound

-

[18F]Fluoride (no-carrier-added)

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K2CO3)

-

Acetonitrile (MeCN), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

0.6 M Hydrochloric acid (HCl)

-

C18 Sep-Pak cartridge

-

Sterile water for injection

-

Ethanol, USP

-

Phosphate buffer, sterile

-

Ascorbic acid

Protocol:

-

[18F]Fluoride Trapping and Elution:

-